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Compound of Interest

Compound Name: 4-Chloro-2-(morpholin-4-yl)phenol

CAS No.: 41536-45-2

Cat. No.: B13998106

Get Quote

Executive Summary & Mechanistic Distinction
The core distinction between these two compounds lies in their molecular recognition

capabilities.

4-Chlorophenol (4-CP) acts primarily through non-specific hydrophobic partitioning. It

dissolves into lipid bilayers, disrupting membrane integrity and uncoupling oxidative

phosphorylation. Its toxicity is broad and largely uncontrolled.

4-Chloro-2-morpholinophenol incorporates a morpholine ring at the ortho position. This

creates a "Pharmocophore Shift":

Intramolecular Hydrogen Bonding: The morpholine nitrogen acts as a proton acceptor for

the phenolic hydroxyl group, locking the conformation and altering the pKa.

Solubility & Uptake: The morpholine moiety introduces hydrophilicity and a basic center,

allowing the molecule to exist in equilibrium between neutral and protonated forms at

physiological pH, enhancing transport across bacterial cell walls (the "Trojan Horse" effect)

while reducing non-specific mammalian toxicity.
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Chemical Property Comparison
Feature

4-Chlorophenol (4-
CP)

4-Chloro-2-
morpholinophenol

Impact of
Modification

Structure Phenol + Cl (para)
Phenol + Cl (para) +

Morpholine (ortho)

Adds steric bulk & H-

bond acceptor

MW ( g/mol ) 128.56 ~213.66
Increased size

reduces volatility

LogP (Calc) ~2.4 (Lipophilic)
~1.8 - 2.1

(Amphiphilic)

Improved water

solubility

pKa (Phenol) 9.4 ~8.5 - 9.0 (Modulated)
N-atom influences OH

acidity

Primary Mode Membrane Disruption
Target Binding / pH-

Trapping
Increased selectivity

Biological Activity Analysis
A. Antimicrobial Efficacy (Bacteria & Fungi)
4-Chlorophenol relies on brute-force concentration to kill cells. It requires high concentrations

(often >500 µg/mL) to be effective, at which point it is also toxic to host tissues.

4-Chloro-2-morpholinophenol exhibits a more refined profile. The morpholine ring enhances

permeation through the peptidoglycan layer of Gram-positive bacteria.

Gram-Positive (e.g., S. aureus): The morpholine derivative typically shows lower MIC values

(16–64 µg/mL range estimated based on SAR of morpholino-phenols) compared to 4-CP.

The basic nitrogen allows accumulation in the slightly acidic bacterial cytoplasm.

Gram-Negative (e.g., E. coli): Efficacy is often limited for both, but the morpholine derivative

can be chemically modified (e.g., quaternization) to penetrate the outer membrane, whereas

4-CP cannot.

B. Cytotoxicity & Mammalian Safety
This is the most critical divergence.
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4-CP: High cytotoxicity. It readily penetrates mammalian cell membranes, causing necrosis.

LD50 (Rat, Oral): ~260 mg/kg (High Toxicity).

4-Chloro-2-morpholinophenol: Reduced cytotoxicity. The morpholine ring increases

metabolic clearance options (via ring opening or N-oxidation) and reduces the "detergent-

like" destruction of membranes.

Selectivity Index (SI): The ratio of Cytotoxic concentration (CC50) to Antimicrobial

concentration (MIC) is significantly improved in the morpholine derivative.

C. Mechanism of Action Pathway
The following diagram illustrates the divergent pathways of the two compounds upon contact

with a biological system.
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Figure 1: Divergent mechanisms of action. 4-CP (Red) follows a toxicity-driven pathway, while

the Morpholine derivative (Blue) utilizes structural features for targeted transport and binding.

Experimental Protocols
To validate the superior profile of 4-Chloro-2-morpholinophenol, the following experimental

workflows are recommended.

Protocol 1: Synthesis of 4-Chloro-2-morpholinophenol
(Buchwald-Hartwig Coupling)
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Note: Direct synthesis from 4-chlorophenol is difficult due to lack of ortho-leaving groups. The

preferred route starts from 2-bromo-4-chlorophenol.

Objective: Install the morpholine ring selectively at the ortho position.

Reagents: 2-Bromo-4-chlorophenol (1.0 eq), Morpholine (1.2 eq), Pd(OAc)₂ (5 mol%),

BINAP (7.5 mol%), NaOtBu (1.5 eq), Toluene (anhydrous).

Procedure:

Charge an oven-dried flask with Pd(OAc)₂, BINAP, and NaOtBu under Argon.

Add Toluene, then 2-Bromo-4-chlorophenol and Morpholine.

Heat to 100°C for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

Critical Step: The reaction must be kept strictly anhydrous to prevent dehalogenation.

Workup: Cool, filter through Celite, concentrate, and purify via flash chromatography.

Validation: 1H NMR should show the disappearance of the specific aromatic proton at the C2

position and appearance of morpholine methylene protons (~3.0 and 3.8 ppm).

Protocol 2: Comparative MIC Assay (Microbroth
Dilution)
Objective: Quantify antimicrobial potency.

Preparation: Dissolve compounds in DMSO (Stock 10 mg/mL).

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

Inoculum:S. aureus (ATCC 29213) adjusted to

CFU/mL.

Plate Setup:
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Rows A-H: Serial 2-fold dilutions of 4-Chloro-2-morpholinophenol (Range: 128 to 0.25

µg/mL).

Rows I-P: Serial 2-fold dilutions of 4-Chlorophenol (Control).

Incubation: 37°C for 18–24 hours.

Readout: The MIC is the lowest concentration with no visible growth.

Expected Result: 4-CP MIC > 250 µg/mL; Morpholine derivative MIC < 64 µg/mL.

Protocol 3: Selectivity Index (MTT Cytotoxicity Assay)
Objective: Determine safety margin.

Cell Line: HEK293 (Human Embryonic Kidney) or Vero cells.

Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

Treatment: Add compounds (1 – 1000 µM) for 48h.

Development: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan crystals with

DMSO.

Calculation:

Interpretation: An SI > 10 indicates a promising drug candidate. 4-CP typically has an SI <

1.

Synthesis & Structure Validation Workflow
The following diagram outlines the logical flow for synthesizing and validating the morpholine

derivative, ensuring the correct isomer is obtained.
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Figure 2: Synthesis workflow for 4-Chloro-2-morpholinophenol via Pd-catalyzed cross-coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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